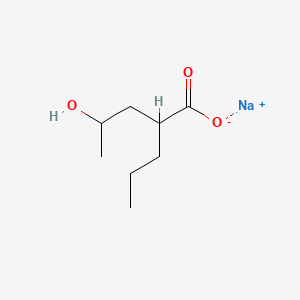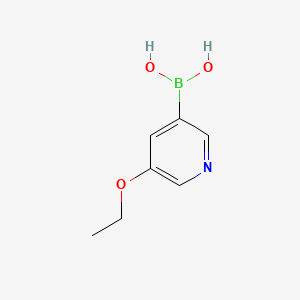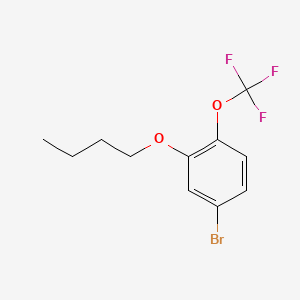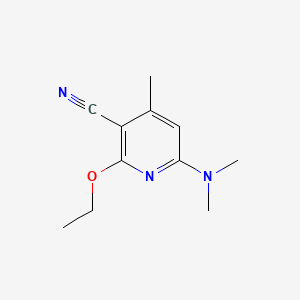
Sodium 4-hydroxy-2-propylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxy-2-propylpentanoate, also known as Sodium 4-hydroxy-2-propylpentanoate, is a chemical compound that is widely used in laboratory experiments due to its unique properties. It is a monosodium salt of 4-hydroxy-2-propylpentanoic acid and is a colorless, odorless, and water-soluble compound. Sodium 4-hydroxy-2-propylpentanoate has a wide range of applications in the scientific community due to its ability to act as a buffer, a pH regulator, and a stabilizer. It is also used in the synthesis of other compounds, as well as in the production of pharmaceuticals and cosmetics.
Aplicaciones Científicas De Investigación
Epigenetic Modifier
Valproic Acid (VPA) is a short-chain fatty acid that acts as an epigenetic modifier by inhibiting Histone Deacetylases (HDACs) with IC₅₀ values ranging from 0.4 - 3 mM . It can also increase γaminobutyric acid (GABA) levels via inhibition of enzymes involved in GABA metabolism .
Reprogramming
VPA enables chemical reprogramming (without genetic factors) of mouse embryonic fibroblasts to induced pluripotent stem (iPS) cells, in combination with other compounds . It also promotes reprogramming of human fibroblasts to iPS cells using only 2 factors, OCT4 and SOX2 .
Maintenance and Self-Renewal
VPA mediates ex vivo expansion of cord blood CD34+ hematopoietic stem and progenitor cells . It also promotes the proliferation and self-renewal of human and mouse hematopoietic progenitor cells .
Differentiation
VPA promotes differentiation of neurons and suppresses differentiation of astrocytes and oligodendrocytes from rat neural progenitor cells . It also promotes osteogenic differentiation of human mesenchymal stem cells .
Anti-Epileptic Agent
VPA has been used as an anti-epileptic agent . It is also reported to stimulate peroxisome proliferator-activated receptor (PPAR) activity .
Teratogenic Activity
VPA displays a potent teratogenic activity in humans and rodent models . It is a cell-permeable, short-chained fatty acid that inhibits histone deacetylase activity .
Disease-Modifying Therapy
VPA is considered a component of disease-modifying therapy for multiple tumors, neurodegenerative diseases (Huntington’s disease, Parkinson’s disease, Duchenne progressive dystrophy, etc.), and human immunodeficiency syndrome .
Inhibition of Histone Deacetylases (HDACs)
VPA has been reported to be a potent inhibitor of histone deacetylases (HDACs) in vitro . It is also noted to relieve HDAC-dependent transcriptional repression and causes the hyperacetylation of histones in cultured cells .
Mecanismo De Acción
Target of Action
The primary targets of 4-Hydroxy Valproic Acid Sodium Salt, also known as Sodium 4-hydroxy-2-propylpentanoate, are histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound is also reported to interact with voltage-gated sodium, potassium, and calcium channels .
Mode of Action
4-Hydroxy Valproic Acid Sodium Salt acts as a potent inhibitor of HDACs . By inhibiting HDACs, it causes the hyperacetylation of histones in cultured cells . This alteration in gene expression can have various effects depending on the genes that are expressed. Additionally, this compound reduces high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This blockage affects the biochemical occurrence of aura and impacts pain perception by modulating GABA or glutamate-mediated neurotransmission .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It is known to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission , leading to a general decrease in CNS hyperactivity . It also influences the Akt/FoxO1 signaling cascade . Furthermore, it has been reported to reduce the activity of myoinositol3 phosphate synthase , the first enzyme in the inositol synthesis pathway .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy Valproic Acid Sodium Salt are complex and continue to be studied . Known pathways of its metabolism include β-oxidation in the tricarboxylic acid cycle (acetylation) , oxidation with the participation of cytochrome P-450 isoenzymes (P-oxidation) , and glucuronidation . These metabolic pathways can significantly impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 4-Hydroxy Valproic Acid Sodium Salt’s action are diverse. It has been observed to reduce tumor growth and metastasis formation in animal studies . In addition, it has been reported to relieve HDAC-dependent transcriptional repression . On a cellular level, it causes hyperacetylation of histones , which can lead to changes in gene expression .
Action Environment
Environmental factors, such as the dose of the compound or duration of therapy, can influence the compound’s action, efficacy, and stability . Genetic factors may also play a role in the variation in metabotype among patients taking the compound .
Propiedades
IUPAC Name |
sodium;4-hydroxy-2-propylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Na/c1-3-4-7(8(10)11)5-6(2)9;/h6-7,9H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGXSXLLQJAOSE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662031 |
Source


|
| Record name | Sodium 4-hydroxy-2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxy-2-propylpentanoate | |
CAS RN |
1216888-06-0 |
Source


|
| Record name | Sodium 4-hydroxy-2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)
![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)




![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)

